molecular formula C24H25N3O4 B8531951 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid

3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid

Cat. No.: B8531951
M. Wt: 419.5 g/mol
InChI Key: MJMMAWQQRHBTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling with the benzoic acid derivative. Common synthetic routes include:

    Formation of Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The quinoline and piperidine intermediates are then coupled with the benzoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Skraup synthesis and hydrogenation steps, as well as the development of more efficient coupling reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group in the piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.

    Piperidine Derivatives: Such as piperine, which is found in black pepper and has various pharmacological effects.

    Benzoic Acid Derivatives: Such as salicylic acid, which is used in the treatment of acne and other skin conditions.

Uniqueness

3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid is unique due to its combination of a quinoline moiety, a piperidine ring, and a benzoic acid derivative. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid

InChI

InChI=1S/C24H25N3O4/c1-14-7-8-17(24(30)31)15(2)22(14)26-23(29)19-13-21(27-11-9-16(28)10-12-27)25-20-6-4-3-5-18(19)20/h3-8,13,16,28H,9-12H2,1-2H3,(H,26,29)(H,30,31)

InChI Key

MJMMAWQQRHBTDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)NC(=O)C2=CC(=NC3=CC=CC=C32)N4CCC(CC4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of aqueous 2N NaOH (2.00 ml) is added to a stirred solution of methyl 3-(2-(4-hydroxypiperidin-1-yl)quinoline-4-carboxamido)-2,4-dimethylbenzoate (0.10 g, 0.00023 mol) in THF:MeOH (4 ml:2 ml). After 5 h at 50° C., the organic solvent is removed under reduced pressure and the residue is diluted with water, acidified to pH 6 with aqueous 1N HCl, and extracted with ethyl acetate (2×20 ml). The organic layers are combined and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the resulting precipitate is triturated with pentane and diethyl ether and filtered to afford the title compound as a light yellow solid (0.03 g, 31%). Mass spectrum (m/z): 420.2 (M+1).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
4 mL
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reactant
Reaction Step Two
Yield
31%

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